1,4-Bis(DI-I-propylphosphino)butane
Overview
Description
1,4-Bis(DI-I-propylphosphino)butane is an organophosphine compound with the molecular formula C16H36P2 and a molecular weight of 290.405 g/mol . This compound is known for its role as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(DI-I-propylphosphino)butane can be synthesized through the reaction of Phosphine, bis(1-methylethyl)-, lithium salt (1:1) with 1,4-Dichlorobutane . The reaction typically involves the following steps:
- Preparation of the lithium salt of bis(1-methylethyl)phosphine.
- Reaction of the lithium salt with 1,4-Dichlorobutane under controlled conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(DI-I-propylphosphino)butane undergoes various types of reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as palladium, platinum, and nickel compounds. Conditions typically involve inert atmospheres and solvents like toluene or THF.
Substitution Reactions: Reagents such as halides or other electrophiles are used under conditions that favor nucleophilic substitution.
Major Products Formed
Coordination Complexes: Formation of metal-phosphine complexes.
Substituted Phosphines: Products where the phosphine groups have been modified or replaced.
Scientific Research Applications
1,4-Bis(DI-I-propylphosphino)butane is utilized in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Used in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4-Bis(DI-I-propylphosphino)butane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets are typically transition metal centers, and the pathways involve the formation and stabilization of metal-ligand bonds.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications in catalysis.
Triphenylphosphine: A widely used monodentate phosphine ligand.
Uniqueness
1,4-Bis(DI-I-propylphosphino)butane is unique due to its specific steric and electronic properties conferred by the DI-I-propyl groups. These properties can influence the reactivity and stability of the metal complexes it forms, making it suitable for specific catalytic applications where other ligands may not perform as effectively.
Properties
IUPAC Name |
4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSNESBRSONNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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